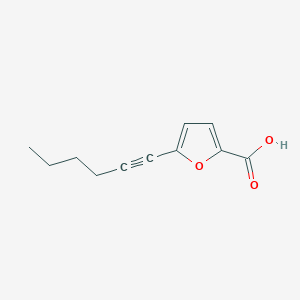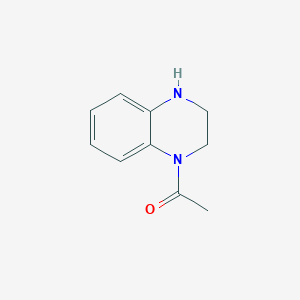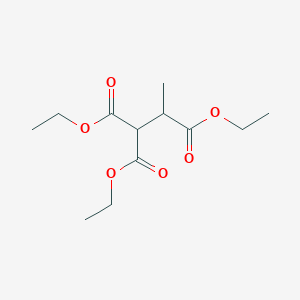![molecular formula C12H16ClNO B1605290 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide CAS No. 20781-87-7](/img/structure/B1605290.png)
2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide
Übersicht
Beschreibung
2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is a chemical compound with the CAS Number: 20781-87-7 . It has a molecular weight of 225.72 . The compound is stored at room temperature and it is in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-chloro-N-(2-isopropyl-6-methylphenyl)acetamide . The InChI Code is 1S/C12H16ClNO/c1-8(2)10-6-4-5-9(3)12(10)14-11(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Herbicide Degradation
2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide, related to chloroacetamide herbicides such as acetochlor, is involved in complex metabolic pathways that are crucial for understanding its environmental fate and potential carcinogenicity. Studies have demonstrated that in organisms like rats and humans, these compounds undergo metabolic activation leading to DNA-reactive dialkylbenzoquinone imine, with important intermediates such as CDEPA and CMEPA being formed in the process. These findings suggest a complex interplay between the compound's structure and its metabolic transformation, highlighting the importance of understanding these pathways for assessing environmental and health impacts (Coleman et al., 2000).
Antimalarial Activity and Structural Relationships
Research into the structural activity relationships of compounds similar to 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide has revealed their potential in antimalarial applications. The modification of such compounds has shown a correlation between antimalarial potency and the size and electron donation characteristics of phenyl ring substituents. This suggests that tailored modifications of the compound could enhance its efficacy as an antimalarial agent, indicating a promising avenue for drug development (Werbel et al., 1986).
Environmental Persistence and Impact
Studies on chloroacetamide herbicides, including compounds structurally related to 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide, have documented their persistence and mobility in the environment. These herbicides have been detected in various environmental matrices such as rain and stream samples, raising concerns about their potential impact on aquatic ecosystems and groundwater quality. Research in this area is vital for developing strategies to mitigate the environmental presence of these compounds and protect water resources (Kolpin et al., 1996).
Soil Interactions and Herbicidal Efficiency
The behavior of chloroacetamide herbicides in soil, including those similar to 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide, is influenced by factors like wheat straw cover and irrigation. Understanding these interactions is crucial for optimizing the application of such herbicides in agricultural settings to enhance their efficacy while minimizing environmental impact. Research in this domain contributes to the development of more sustainable and effective weed management practices (Banks & Robinson, 1986).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals, and its specific targets and their roles are subjects of ongoing research .
Mode of Action
As with its targets, the specific interactions this compound has with its targets and the resulting changes are areas of active investigation .
Biochemical Pathways
The compound’s effects on these pathways and their downstream effects are subjects of ongoing research .
Pharmacokinetics
These properties, which impact the compound’s bioavailability, are areas of active investigation .
Result of Action
These effects are subjects of ongoing research .
Action Environment
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)10-6-4-5-9(3)12(10)14-11(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELPBOXLVQNGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326932 | |
| Record name | 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide | |
CAS RN |
20781-87-7 | |
| Record name | 2-Chloro-N-[2-methyl-6-(1-methylethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20781-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[Methyl(phenyl)amino]acetonitrile](/img/structure/B1605225.png)

